molecular formula C27H31N3 B11512634 4-[(E)-2-(1,3-dibenzylimidazolidin-2-yl)ethenyl]-N,N-dimethylaniline

4-[(E)-2-(1,3-dibenzylimidazolidin-2-yl)ethenyl]-N,N-dimethylaniline

Cat. No.: B11512634
M. Wt: 397.6 g/mol
InChI Key: ZSVFMQQNWUJAFS-OBGWFSINSA-N
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Description

4-[(1E)-2-(1,3-DIBENZYLIMIDAZOLIDIN-2-YL)ETHENYL]-N,N-DIMETHYLANILINE is a complex organic compound with the molecular formula C27H31N3 and a molecular weight of 397.55514 g/mol . This compound is known for its unique structure, which includes an imidazolidine ring and a dimethylaniline group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(1,3-DIBENZYLIMIDAZOLIDIN-2-YL)ETHENYL]-N,N-DIMETHYLANILINE typically involves the reaction of 1,3-dibenzylimidazolidine with N,N-dimethylaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(1,3-DIBENZYLIMIDAZOLIDIN-2-YL)ETHENYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaniline group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding imidazolidine oxides.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-[(1E)-2-(1,3-DIBENZYLIMIDAZOLIDIN-2-YL)ETHENYL]-N,N-DIMETHYLANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(1,3-DIBENZYLIMIDAZOLIDIN-2-YL)ETHENYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets. The compound can act as an electron donor, facilitating various redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-2-(1,3-DIBENZYLIMIDAZOLIDIN-2-YL)ETHENYL]-N,N-DIMETHYLANILINE is unique due to its specific imidazolidine ring structure and the presence of the dimethylaniline group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C27H31N3

Molecular Weight

397.6 g/mol

IUPAC Name

4-[(E)-2-(1,3-dibenzylimidazolidin-2-yl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C27H31N3/c1-28(2)26-16-13-23(14-17-26)15-18-27-29(21-24-9-5-3-6-10-24)19-20-30(27)22-25-11-7-4-8-12-25/h3-18,27H,19-22H2,1-2H3/b18-15+

InChI Key

ZSVFMQQNWUJAFS-OBGWFSINSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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